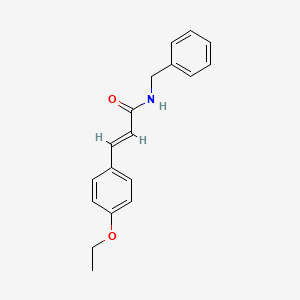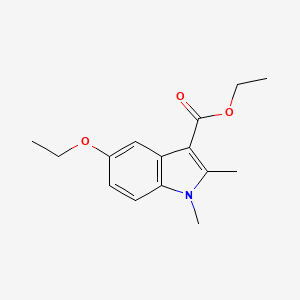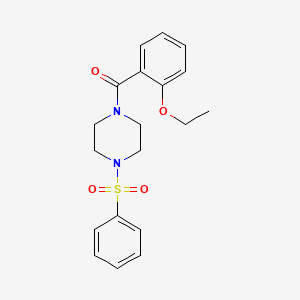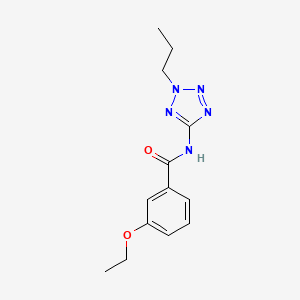
N-benzyl-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4-ethoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. This compound has gained a lot of attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as tyrosinase and acetylcholinesterase. This inhibition leads to a decrease in the production of melanin and an increase in the levels of acetylcholine, respectively.
Biochemical and Physiological Effects
N-benzyl-3-(4-ethoxyphenyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used to reduce oxidative stress in cells. It has also been shown to have anti-inflammatory properties and has been used to reduce inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential as a potent inhibitor of enzymes such as tyrosinase and acetylcholinesterase. This makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using N-benzyl-3-(4-ethoxyphenyl)acrylamide is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.
Direcciones Futuras
There are a number of future directions for research involving N-benzyl-3-(4-ethoxyphenyl)acrylamide. One area of research could be investigating its potential as a treatment for cancer. Another area of research could be investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to investigate the mechanism of action of N-benzyl-3-(4-ethoxyphenyl)acrylamide and to identify other potential targets for this compound.
Métodos De Síntesis
The synthesis of N-benzyl-3-(4-ethoxyphenyl)acrylamide involves a three-step reaction. The first step involves the preparation of 4-ethoxybenzaldehyde by the reaction of 4-ethoxybenzene with potassium permanganate. The second step involves the preparation of N-benzyl-3-(4-ethoxyphenyl)propenamide by the reaction of 4-ethoxybenzaldehyde with benzylamine. The final step involves the preparation of N-benzyl-3-(4-ethoxyphenyl)acrylamide by the reaction of N-benzyl-3-(4-ethoxyphenyl)propenamide with acryloyl chloride.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-ethoxyphenyl)acrylamide has potential applications in scientific research. It has been found to have anticancer properties and has been used to inhibit the growth of cancer cells. It has also been used as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, N-benzyl-3-(4-ethoxyphenyl)acrylamide has been used as a potential inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-11-8-15(9-12-17)10-13-18(20)19-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUUSFCCIPYPZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-ethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)





![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)